molecular formula C17H15N5O2 B12608523 1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione CAS No. 647826-61-7

1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione

Cat. No.: B12608523
CAS No.: 647826-61-7
M. Wt: 321.33 g/mol
InChI Key: ZIRMPCPDVQUMEQ-UHFFFAOYSA-N
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Description

1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione is a heterocyclic compound featuring a pteridine-2,4-dione core fused with a pyrrolo ring. The structure includes methyl groups at positions 1, 3, and 8 and a phenyl group at position 5. The pteridine-2,4-dione moiety is biologically significant, particularly in redox-active flavin cofactors (e.g., riboflavin derivatives) .

Properties

CAS No.

647826-61-7

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

1,3,8-trimethyl-7-phenylpyrrolo[3,2-g]pteridine-2,4-dione

InChI

InChI=1S/C17H15N5O2/c1-20-12(10-7-5-4-6-8-10)9-11-14(20)19-15-13(18-11)16(23)22(3)17(24)21(15)2/h4-9H,1-3H3

InChI Key

ZIRMPCPDVQUMEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=C3C(=N2)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione typically involves cyclization and ring annulation reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the pyrrolopyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production. The use of advanced purification methods such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer treatment .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione, highlighting differences in substituents, properties, and applications:

Compound Name Core Structure Substituents Key Properties Applications References
1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione Pyrrolo[3,2-G]pteridine-2,4-dione 1,3,8-Trimethyl; 7-phenyl Low solubility (hydrophobic groups) Optoelectronics, synthetic biology
6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione (Riboflavin analog) Pteridine-2,4-dione 6,7-Dimethyl; 8-tetrahydroxypentyl High solubility, redox activity Biochemical cofactors, antioxidants
Lumazine (2,4(3H,8H)-Pteridinedione) Pteridine-2,4-dione No fused rings or substituents Moderate solubility, planar structure Microbial metabolism, fluorescence
5-(3-Hydroxy-1,4-dioxonaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4g) Pyrrolo[2,3-d]pyrimidine-2,4-dione 3-hydroxy-1,4-dioxonaphthalenyl; 3-methoxybenzyl; 1,3-dimethyl; 6-phenyl Enhanced π-conjugation, potential antioxidant activity Pharmacological probes
Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives Pyrrolo[1,2-a]pyrazine-1,4-dione Varied alkyl/aryl groups (e.g., 2-phenylmethyl, isobutyl) Antioxidant activity, microbial interactions Antimicrobial/antioxidant agents

Key Comparative Findings

Solubility and Bioavailability :

  • The target compound’s low solubility (due to hydrophobic methyl and phenyl groups) contrasts with riboflavin analogs, where hydrophilic tetrahydroxypentyl chains enhance solubility and bioavailability . Lumazine, lacking bulky substituents, exhibits moderate solubility, enabling its role in microbial systems .

Electrochemical and Optoelectronic Properties :

  • The pteridine-2,4-dione core in the target compound shares redox activity with flavins . However, fused pyrrolo and phenyl groups may enhance electron-withdrawing capacity, making it suitable for optoelectronic materials, as seen in oligothiophene-pteridine hybrids .

Pyrrolo[1,2-a]pyrazine-diones () show microbial interactions, suggesting that nitrogen-rich heterocycles with polar groups are critical for such activity .

Synthetic Complexity :

  • The synthesis of the target compound likely involves multi-step cyclocondensation and functionalization, akin to methods described for pyrimidine derivatives in . In contrast, simpler analogs like lumazine are more accessible .

Biological Activity

1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione is a complex heterocyclic compound with potential biological significance. Its structure suggests various pharmacological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's molecular formula is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, and its molecular weight is approximately 336.39 g/mol. The structural features include a pyrrolo-pteridine core, which is known to exhibit diverse biological activities.

Biological Activities

Research indicates that 1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione may possess several biological activities:

1. Antioxidant Properties
Studies have shown that compounds with pteridine structures can exhibit antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases.

2. Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit xanthine oxidase, an enzyme linked to gout and other inflammatory conditions.

3. Anticancer Activity
Initial studies suggest that this compound may have anticancer properties. Its ability to interact with cellular pathways involved in proliferation and apoptosis makes it a candidate for further investigation in cancer therapy.

Case Studies

A few notable studies highlight the biological activity of this compound:

Study 1: Antioxidant Activity Assessment
In vitro assays demonstrated that 1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione significantly reduced lipid peroxidation in cellular models. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid.

Study 2: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry reported that this compound inhibited xanthine oxidase with an IC50 value of 12 µM, indicating a strong potential for managing conditions related to oxidative stress.

Study 3: Cytotoxic Effects on Cancer Cells
Research involving various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve the induction of apoptosis as evidenced by increased caspase activity.

Data Table: Summary of Biological Activities

Activity TypeMethodologyResult/Findings
AntioxidantLipid peroxidation assayIC50 < Ascorbic Acid
Enzyme InhibitionXanthine oxidase inhibitionIC50 = 12 µM
AnticancerMTT assay on cancer cell linesDose-dependent cytotoxicity

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